Hypoxic Cytotoxicity Ratio (HCR) of Tirapazamine vs. SN30000 Analogue
Tirapazamine (TPZ) exhibits an in vitro hypoxic cytotoxicity ratio (HCR; aerobic IC50 / hypoxic IC50) ranging from 50- to 100-fold, depending on the cell line and assay conditions [1]. In A549 non-small cell lung cancer cells, TPZ demonstrated an aerobic IC50 of 166.2 μM and a hypoxic IC50 of 30.0 μM, yielding an HCR of 5.5 [2]. However, its second-generation analogue, SN30000, was specifically developed to improve upon these properties, demonstrating higher hypoxic potency and selectivity in tumor cell cultures [3].
| Evidence Dimension | Hypoxic Cytotoxicity Ratio (HCR) |
|---|---|
| Target Compound Data | HCR = 50-100 (reported range in vitro) [1]; 5.5 (A549 cells, 48h WST-1 assay) [2] |
| Comparator Or Baseline | SN30000: Higher hypoxic potency and selectivity than TPZ (exact fold-difference not quantified in abstract, but described as 'improved' and 'higher') [3] |
| Quantified Difference | SN30000 > TPZ for hypoxic selectivity; TPZ serves as the benchmark for Class I HAPs [4] |
| Conditions | In vitro cytotoxicity assays; A549 lung cancer cells; 48-hour exposure (WST-1) [2] |
Why This Matters
TPZ's high HCR in vitro (50-100x) defines the gold standard for hypoxia-selectivity in early-stage drug discovery, making it an essential control compound when evaluating novel hypoxia-activated prodrugs.
- [1] Elsaidi, H. R., et al. (2019). Putative electron-affinic radiosensitizers and markers of hypoxic tissue... European Journal of Medicinal Chemistry, 163, 216-224. View Source
- [2] PMC Table 4: IC50 values for Tirapazamine and analogues in A549 cells under normoxia and hypoxia. PMC6271476. View Source
- [3] Gu, Y., et al. (2010). Abstract 2272: Comparison of bioreductive metabolism of tirapazamine, its second generation analogue SN 30000... Cancer Research, 70(8 Supplement), 2272. View Source
- [4] Hicks, K. O., et al. (2013). Design of optimized hypoxia-activated prodrugs using pharmacokinetic/pharmacodynamic modeling. Frontiers in Oncology, 3, 277. View Source
